5-Hydroxymethyl-arauridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethyl-arauridine is a thymidine analogue, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound has insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .
Preparation Methods
The synthesis of 5-Hydroxymethyl-arauridine typically involves the modification of thymidine. One common synthetic route includes the hydroxymethylation of thymidine under controlled conditions. Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Hydroxymethyl-arauridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at the hydroxymethyl position. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
5-Hydroxymethyl-arauridine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the labeling of cells and tracking DNA synthesis, which is crucial for studying cell proliferation and DNA replication. Additionally, it is used in the development of antiviral and anticancer therapies due to its ability to interfere with DNA synthesis .
Mechanism of Action
The mechanism of action of 5-Hydroxymethyl-arauridine involves its incorporation into replicating DNA, where it acts as a chain terminator. This prevents the elongation of the DNA strand, thereby inhibiting DNA synthesis. The molecular targets include DNA polymerases, which are enzymes responsible for DNA replication .
Comparison with Similar Compounds
5-Hydroxymethyl-arauridine is unique among thymidine analogues due to its specific hydroxymethyl modification. Similar compounds include:
5-Bromodeoxyuridine: Another thymidine analogue used for labeling DNA.
5-Fluorodeoxyuridine: Used in cancer treatment due to its ability to inhibit thymidylate synthase.
5-Iododeoxyuridine: Used in antiviral therapies. These compounds share similar mechanisms of action but differ in their specific modifications and applications
Properties
Molecular Formula |
C10H14N2O7 |
---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6+,7?,9-/m1/s1 |
InChI Key |
VQAJJNQKTRZJIQ-WJZMDOFJSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2C([C@H]([C@H](O2)CO)O)O)CO |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.